3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Overview
Description
3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a benzothiazole moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl precursor using methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the amide bond by reacting the brominated and methoxylated benzothiazole with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole moiety can participate in redox reactions, potentially altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the benzothiazole ring.
Hydrolysis Products: Benzothiazole-2-carboxylic acid and 3-bromo-6-methoxyaniline.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Due to its structural similarity to other bioactive benzothiazole derivatives, it may exhibit antimicrobial properties.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the synthesis of dyes and pigments.
Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The exact mechanism of action of 3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
3-bromo-N-(6-hydroxy-1,3-benzothiazol-2-yl)benzamide: The hydroxy group can participate in different hydrogen bonding interactions compared to the methoxy group.
Uniqueness
The presence of both the bromine atom and the methoxy group in 3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQBFMSUSLXARY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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